molecular formula C43H51NO14 B193546 4-epi-6-Oxodocetaxel CAS No. 162784-72-7

4-epi-6-Oxodocetaxel

Cat. No. B193546
M. Wt: 805.9 g/mol
InChI Key: ZOLQDWANVNOXBK-JSBGVCCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-epi-6-Oxodocetaxel is a compound with the molecular formula C43H51NO14 . It is an impurity in the production of docetaxel, a taxane drug used to treat several types of cancers .


Molecular Structure Analysis

The molecular weight of 4-epi-6-Oxodocetaxel is 805.9 g/mol . The IUPAC name is [(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate .


Physical And Chemical Properties Analysis

4-epi-6-Oxodocetaxel has a molecular weight of 805.9 g/mol . Its molecular formula is C43H51NO14 . The compound’s IUPAC name, InChI, InChIKey, and Canonical SMILES are also provided .

Scientific Research Applications

1. Antitumor Activity and Binding to DNA

4'-epi-doxorubicin, a new anthracycline antibiotic and an analogue of doxorubicin, exhibits significant antitumor activity. It has been found to bind to DNA, inhibiting nucleic acid synthesis and function. In experimental studies, 4'-epi-doxorubicin showed similar or superior antitumor activity compared to doxorubicin in various tumors, including leukemia, sarcoma, and carcinoma, and demonstrated less cardiotoxicity than its parent compound (Ganzina, 1983).

2. Sequential Chemotherapy Regimens

4-epi-6-Oxodocetaxel, as part of sequential chemotherapy regimens like EOF (epirubicin, oxaliplatin, and 5FU) followed by DOF (docetaxel, oxaliplatin, and 5FU), has shown potential in treating advanced gastric or gastroesophageal cancer. This sequential treatment showed encouraging survival results and was feasible in well-selected patients, indicating its application in complex chemotherapy regimens (Petrioli et al., 2015).

3. Pharmacokinetic Studies in Cancer Treatment

Studies exploring the pharmacokinetics of epirubicin-docetaxel regimens in breast cancer patients have been conducted to understand the relationship between drug administration and hematologic toxicity. These studies are crucial for optimizing dosing and reducing adverse effects, thereby enhancing the therapeutic index of treatments involving 4-epi-6-Oxodocetaxel (Sandström et al., 2005).

4. Targeted Drug Delivery Systems

Research into targeted drug delivery systems using compounds like epirubicin, closely related to 4-epi-6-Oxodocetaxel, has shown promise in treating osteosarcoma. Innovations in drug delivery systems aim to improve the targeting of chemotherapy agents, thereby reducing side effects and increasing efficacy (Yu et al., 2014).

5. Advancements in Molecular Imaging Techniques

Echo Planar Imaging (EPI), a technique used in MRI, has been enhanced by innovations like Multiplexed-EPI. These advancements are crucial for applications such as functional MRI and diffusion imaging in neuroscience, demonstrating the indirect applications of 4-epi-6-Oxodocetaxel-related research in imaging technologies (Feinberg et al., 2010).

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,32+,33-,35-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLQDWANVNOXBK-JSBGVCCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167472
Record name 4-epi-6-Oxodocetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-epi-6-Oxodocetaxel

CAS RN

162784-72-7
Record name 4-epi-6-Oxodocetaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162784727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-epi-6-Oxodocetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-EPI-6-OXODOCETAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23YRN771SO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Ravi, D Jalandhar, P Manoj, RV Nadh - Analytical Methods, 2017 - pubs.rsc.org
… docetaxel identification RS contains docetaxel and small amounts of listed impurities 2-debenzoxyl 2-pentenoyl docetaxel, 6-oxodocetaxel, 4-epidocetaxel, and 4-epi-6-oxodocetaxel. It …
Number of citations: 4 pubs.rsc.org

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